H-Phe(4-Br)-OEt.HCl vs. 2-Bromo Isomer: Superior Regioselectivity in Direct Bromination
Direct bromination of unprotected phenylalanine yields a mixture of ortho- and para-bromo isomers. Studies demonstrate that under strong acidic conditions (60% H₂SO₄) using bromoisocyanuric acid sodium salt, the desired para-bromo isomer (the basis for this compound) is the major product, formed in a 58% yield compared to a 31% yield for the 2-bromo isomer [1].
| Evidence Dimension | Synthetic yield of brominated phenylalanine isomers |
|---|---|
| Target Compound Data | 58% yield for 4-bromophenylalanine |
| Comparator Or Baseline | 2-bromophenylalanine |
| Quantified Difference | 1.87-fold higher yield for the 4-bromo isomer |
| Conditions | Bromination of unprotected phenylalanine in 60% H₂SO₄ |
Why This Matters
This superior yield demonstrates that the para-substituted product is kinetically or thermodynamically favored in direct synthesis, making it the more accessible and cost-effective building block.
- [1] Yokoyama, Y. Study of the Reaction of Unprotected Amino Acids in Aqueous Media and its Application for the Short-Step Synthesis of Ergot Alkaloids. KAKENHI Research Report, 2003. View Source
